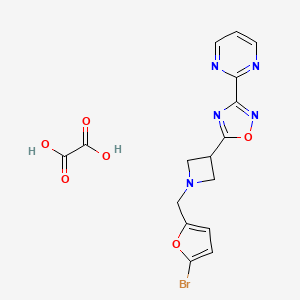
5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H14BrN5O6 and its molecular weight is 452.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that integrates the oxadiazole moiety with azetidine and pyrimidine structures. This combination has been investigated for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The oxadiazole scaffold is known for its diverse biological properties, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives against various human cancer cell lines. For instance, a study showed that compounds with oxadiazole rings demonstrated significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay .
- Antimicrobial Properties : Oxadiazole derivatives have also been evaluated for their antimicrobial activity. A study reported that certain 1,2,4-oxadiazole compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles have been documented, with some compounds showing inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
To understand the biological activity better, structure-activity relationship studies are crucial. The presence of specific functional groups in the oxadiazole structure significantly influences its biological efficacy. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Bromine on furan | Enhances anticancer activity |
| Azetidine ring | Contributes to cellular uptake |
| Pyrimidine moiety | Increases binding affinity to targets |
Case Studies
- Anticancer Evaluation : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. Compounds with higher lipophilicity showed improved cellular uptake and cytotoxicity. Notably, derivatives containing a brominated furan exhibited enhanced potency compared to their non-brominated counterparts .
- Antimicrobial Testing : In a comparative study, several oxadiazole derivatives were screened for antimicrobial activity. Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 6 mg/mL to 12 mg/mL .
- Docking Studies : Molecular docking studies indicated that the synthesized compounds effectively interacted with key biological targets such as topoisomerase I and cyclooxygenase enzymes, suggesting mechanisms through which these compounds exert their biological effects .
Eigenschaften
IUPAC Name |
5-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2.C2H2O4/c15-11-3-2-10(21-11)8-20-6-9(7-20)14-18-13(19-22-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLEBBQXJTLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














